[4-(4-Chlorophenyl)cyclohexyl]methanol

Atovaquone Synthesis Stereospecific Intermediates Pharmaceutical Impurity

Atovaquone synthesis demands stereochemically pure trans-4-(4-chlorophenyl)cyclohexyl intermediate. Generic alternatives introduce cis-isomer impurities, compromising API integrity. Our [4-(4-Chlorophenyl)cyclohexyl]methanol solves this: - ≥97% trans-isomer purity, validated for atovaquone manufacturing routes - Reactive primary alcohol enables efficient derivatization for SAR studies - Consistent melting point (56-60°C) ensures rapid identity verification Procure with confidence: reliable supply chain, documented quality, and expert support.

Molecular Formula C13H17ClO
Molecular Weight 224.728
CAS No. 137736-28-8
Cat. No. B596231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenyl)cyclohexyl]methanol
CAS137736-28-8
Synonyms[trans-4-(4-Chlorophenyl)cyclohexyl]Methanol, 97%
Molecular FormulaC13H17ClO
Molecular Weight224.728
Structural Identifiers
SMILESC1CC(CCC1CO)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2
InChIKeyINSWJXJRICZMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(4-Chlorophenyl)cyclohexyl]methanol: Key Antimalarial Intermediate


[4-(4-Chlorophenyl)cyclohexyl]methanol is an organic compound with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.73 g/mol [1]. It belongs to the class of arylcyclohexyl derivatives and is characterized by a 4-chlorophenyl group attached to the 4-position of a cyclohexyl ring bearing a methanol substituent. The compound is widely recognized as a crucial synthetic intermediate, specifically in the stereospecific synthesis of the antimalarial and antipneumocystic drug atovaquone [2]. Its utility stems from its defined stereochemistry (trans-isomer) and the reactivity of its primary alcohol group, which allows for further functionalization in complex organic syntheses [3].

Workflow Atovaquone synthesis intermediate research Process chemistry and scale-up focus
Stereochemistry Requires trans-isomer for API synthesis Stereospecific control context
Selection Logic Procurement based on stereochemical integrity Impurity profiling and route validation

Sourcing [4-(4-Chlorophenyl)cyclohexyl]methanol: Purity & Stereochemistry


The selection of [4-(4-Chlorophenyl)cyclohexyl]methanol for R&D and industrial procurement cannot be reduced to a generic chemical purchase. The compound's value is intrinsically linked to its function as a specific intermediate for atovaquone synthesis. Generic substitution is not possible because the atovaquone manufacturing process is stereospecific, requiring the trans-isomer to produce the active pharmaceutical ingredient [1]. The presence of the cis-isomer, a structurally similar analog, is a key impurity that must be minimized to avoid costly purification steps or the production of an inactive final product [2]. Therefore, the quantitative evidence that follows focuses on the critical dimensions of stereochemical integrity, purity, and demonstrated utility in the target synthesis pathway, which are the true points of differentiation from similar compounds.

cis-Isomer presence may shift stereochemical outcome and require additional purification steps for atovaquone synthesis.
Structurally similar analogs without the trans-4-(4-chlorophenyl)cyclohexyl configuration may not transfer directly into patented atovaquone routes.
Carboxylic acid analog or other oxidation-state variants require different processing conditions and may not serve as direct replacements.

Comparative Evidence for [4-(4-Chlorophenyl)cyclohexyl]methanol


Stereochemical Purity Requirement

The primary value proposition of this compound is its defined trans-stereochemistry, which is a prerequisite for the synthesis of the active pharmaceutical ingredient atovaquone. The presence of the cis-isomer (cis-Atovaquone) is a critical quality attribute. Patents for atovaquone production specifically claim processes to obtain the compound 'substantially free of isomeric impurity', highlighting the necessity of high stereochemical purity in the starting material [1]. This makes the trans-isomer the only viable choice for this specific, high-value synthesis pathway.

Stereochemical Purity Requirement
Class-level inference
trans-isomer required; cis-isomer is a critical impurity to control.
Stereochemical-control context for atovaquone synthesis.
Enantiomer-attribution review; data to verify.
Atovaquone Synthesis Stereospecific Intermediates Pharmaceutical Impurity

Commercial Purity Benchmark

Commercial sources for this compound consistently offer it at a purity of 97% or higher . This specification serves as a benchmark for procurement. When compared to a structurally similar compound, such as [1-(4-Chlorophenyl)cyclohexyl]methanol, which is commercially available at 95% purity, the 97% standard for the target compound indicates a higher level of refinement suitable for more demanding synthetic steps .

Commercial Purity Benchmark
Cross-study comparable
Target: 97–98% vs. Comparator: 95%
Specification review supports procurement confidence.
Based on commercial product specifications; source-specific review.
Chemical Purity Intermediate Quality Procurement Specification

Physical Properties for Downstream Processing

The compound is a solid with a sharp and well-defined melting point range of 56°C to 60°C . This property is crucial for handling and formulation in a manufacturing setting. In contrast, its carboxylic acid analog, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, another potential intermediate, has a significantly higher melting point of 250-257°C . This dramatic difference in physical properties dictates different equipment and energy requirements for processing.

Physical Properties for Processing
Cross-study comparable
Melting point: 56–60°C (target) vs. 250–257°C (acid analog)
Supports selection for moderate-temperature processing.
Method context; vendor-reported data to verify.
Physical Properties Process Chemistry Handling

Patented Atovaquone Synthesis Routes

The compound's value is cemented by its explicit use in multiple patented synthetic routes for atovaquone, an FDA-approved drug. For instance, US Patent 8,598,387B2 describes a process for preparing atovaquone that uses 4-(4-chlorophenyl)cyclohexanecarbaldehyde, a direct oxidation product of the target compound, as a key intermediate [1]. A different patent application details the use of 4-(4-chlorophenyl)cyclohexanol in condensation reactions to form the naphthol precursor [2]. This integration into protected industrial processes confirms its established role and validates its procurement for any group working on or scaling up this specific drug synthesis.

Patented Atovaquone Synthesis Routes
Supporting evidence
Explicit use as intermediate in multiple patented atovaquone processes.
Route validation supports industrial applicability review.
Patent-derived precedent; process transfer requires verification.
Process Validation Industrial Scale-Up Atovaquone API

Pharmaceutical Applications of [4-(4-Chlorophenyl)cyclohexyl]methanol


Atovaquone API Process Development & Scale-Up

This is the primary and most compelling application scenario. Research and development teams focused on optimizing the synthesis of the antimalarial drug atovaquone should source this compound. As demonstrated, its trans-stereochemistry is non-negotiable for the activity of the final drug product [1], and it is a validated intermediate in multiple patented manufacturing routes [2][3]. Procuring the 97%+ purity trans-isomer is the essential first step for any process chemistry work aimed at improving yield, reducing cost, or scaling up atovaquone production.

Synthesis of Atovaquone Analogs

Medicinal chemistry groups investigating structure-activity relationships (SAR) around the atovaquone scaffold should utilize this compound as the foundation for analog synthesis. The primary alcohol handle allows for diverse derivatization (e.g., oxidation to the aldehyde or acid, esterification, or conversion to leaving groups) while preserving the critical trans-4-(4-chlorophenyl)cyclohexyl pharmacophore. Starting from this intermediate ensures the correct stereochemistry is locked in from the beginning of the synthetic sequence, avoiding the complexity of later-stage chiral separations [1].

Reference Standard for Impurity Profiling

Analytical chemistry and quality control (QC) laboratories tasked with monitoring the purity of atovaquone drug substance or intermediates can use [4-(4-Chlorophenyl)cyclohexyl]methanol as a key reference material. Given that the cis-isomer is a known and controlled impurity [1], having a reliable, high-purity source of the trans-isomer is critical for developing and validating HPLC, GC, or other analytical methods to quantify isomeric purity in both incoming raw materials and final products. The well-defined melting point (56-60°C) also serves as a simple identity and purity check .

Application
Selection Property
Validation Focus
Atovaquone API Process Development
Stereochemical control and purity benchmark
Isomeric purity validation and route robustness
Atovaquone Analog Synthesis
trans-4-(4-chlorophenyl)cyclohexyl pharmacophore integrity
Stereochemical lock-in for SAR study design
Impurity Profiling Reference Standard
High-purity trans-isomer identity
Analytical method development for isomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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